5-[(2,4-Dichlorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dichlorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]phenol is a complex organic compound with a molecular formula of C24H19Cl2N3O3 and a molecular weight of 468.33 g/mol . This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxyphenyl group, and a trifluoromethyl-pyrimidinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[(2,4-Dichlorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]phenol involves several steps. One common method involves the reaction of 2,4-dichlorobenzyl alcohol with 5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of simpler aromatic compounds.
Scientific Research Applications
5-[(2,4-Dichlorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]phenol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving organic synthesis and reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl and methoxyphenyl groups contribute to its binding affinity and specificity, while the trifluoromethyl-pyrimidinyl group enhances its stability and bioavailability. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(2,4-Dichlorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]phenol stands out due to its unique combination of functional groups. Similar compounds include:
2,4-Dichlorobenzyl alcohol: Lacks the pyrimidinyl and methoxyphenyl groups, resulting in different chemical properties and applications.
5-(2-Methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinol: Lacks the dichlorobenzyl group, affecting its reactivity and biological activity.
This compound’s unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H17Cl2F3N2O3 |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-34-21-5-3-2-4-18(21)22-23(31-13-32-24(22)25(28,29)30)17-9-8-16(11-20(17)33)35-12-14-6-7-15(26)10-19(14)27/h2-11,13,33H,12H2,1H3 |
InChI Key |
CUOUXOYRUJJITR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.